1,3-Thiazol-2-ylcyanamide
Description
Structure
3D Structure
Properties
CAS No. |
41227-90-1 |
|---|---|
Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
1,3-thiazol-2-ylcyanamide |
InChI |
InChI=1S/C4H3N3S/c5-3-7-4-6-1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
ABXAUSJQJHBSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC#N |
Origin of Product |
United States |
The Role of Cyanamide Moieties in Modern Heterocyclic Chemistry
The cyanamide (B42294) moiety (–NCN) is a versatile and highly reactive functional group that plays a crucial role in modern organic synthesis. organic-chemistry.orgnaturalspublishing.com Characterized by the unique juxtaposition of a nucleophilic amino group and an electrophilic nitrile, cyanamide and its derivatives are valuable building blocks for constructing a wide array of nitrogen-containing heterocycles. organic-chemistry.orgnaturalspublishing.com This dual reactivity allows them to participate in diverse chemical transformations, including cycloadditions, radical reactions, and nucleophilic additions. organic-chemistry.org
In the synthesis of heterocyclic compounds, cyanamides serve as key intermediates. nih.gov They can be utilized to introduce guanidine (B92328), urea, or isourea functionalities into a molecular framework. For instance, the reaction of cyanamide with α-hydroxyketones is a known method for the synthesis of 2-aminooxazoles. nih.govscribd.com Furthermore, cyanamide-based radical cascade reactions have become a powerful tool for accessing complex, polycyclic nitrogen-containing structures that are central to many natural products. organic-chemistry.org The ability of the cyanamide group to act as a linchpin in cyclization reactions underscores its importance in the synthetic chemist's toolbox for creating novel molecular diversity. nih.gov
Significance of the 1,3 Thiazole Core in Chemical Synthesis and Functional Materials
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it stands as one of the most significant scaffolds in medicinal chemistry and materials science. acs.orgbepls.com This structural motif is a cornerstone in numerous natural products, including Vitamin B1 (thiamine), and is a key component in a multitude of approved pharmaceutical agents. naturalspublishing.com The thiazole (B1198619) core's prevalence in drug discovery is due to its wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rsc.orgresearchgate.net
The synthesis of the thiazole ring is well-established, with the Hantzsch thiazole synthesis being a classic and widely used method. jpionline.org This reaction typically involves the condensation of an α-haloketone with a thioamide. Modern synthetic chemistry has expanded upon this and other methods, developing greener and more efficient protocols, including microwave-assisted and multi-component reactions. bepls.com The versatility of the thiazole scaffold allows for extensive functionalization at various positions on the ring, enabling the fine-tuning of its electronic and steric properties for specific applications in drug design and the development of functional materials. acs.orgpharmaguideline.com
Historical Context and Current State of Academic Research on 1,3 Thiazol 2 Ylcyanamide
While the parent moieties, cyanamide (B42294) and 1,3-thiazole, have been extensively studied for over a century, dedicated research on the combined scaffold, 1,3-Thiazol-2-ylcyanamide, is more recent and represents a developing field of study. Historically, the synthesis of such compounds can be traced back to fundamental reactions in heterocyclic chemistry. For example, the reaction of 2-aminothiazole (B372263) with cyanogen (B1215507) halides or related reagents provides a classical route to this class of compounds. nih.gov
The current state of academic research indicates that this compound and its derivatives are primarily investigated as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. For instance, substituted thiazolylcyanamides have been synthesized as precursors for pesticides. nih.gov Research has shown that N-hetarylcyanamides are versatile precursors for a variety of fused heterocyclic systems, such as thiazolylaminopyrimidines and triazolylaminopyrimidines. naturalspublishing.com The synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl} amides highlights the utility of the thiazole (B1198619) scaffold in constructing complex, biologically relevant molecules. nih.gov
Although comprehensive studies focusing solely on the parent compound this compound are not abundant, the existing literature on its derivatives suggests a growing interest in this scaffold. The compound's structure, combining the reactive cyanamide group with the privileged thiazole core, presents numerous opportunities for further chemical exploration and application.
Scope and Objectives of the Research Outline
Elucidation of Molecular Structure through Spectroscopic Methods
Spectroscopic techniques are fundamental to the characterization of this compound derivatives, offering non-destructive analysis to confirm their identity and structure. Nuclear magnetic resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, vibrational spectroscopy identifies functional groups and their bonding environments, and mass spectrometry determines the precise molecular mass and fragmentation patterns.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of ¹H, ¹³C, and multidimensional NMR spectra provides detailed information about the atoms and their connectivity in thiazol-2-ylcyanamide derivatives.
The ¹H NMR spectra of this compound derivatives are characterized by signals corresponding to the protons on the thiazole ring and any substituent groups. The chemical shifts of the thiazole ring protons, H4 and H5, are influenced by the electronic nature of the substituents on the ring and the cyanamide group.
In derivatives of 2-aminothiazole (B372263), a related class of compounds, the H5 proton of the thiazole ring typically resonates as a singlet. semanticscholar.org For instance, in the spectrum of N-(4-phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide derivatives, the thiazole-C5 proton appears in the aromatic region between δ 7.35–8.05 ppm. semanticscholar.org The NH proton of the cyanamide group is expected to appear as a broad singlet which is exchangeable with deuterium (B1214612) oxide (D₂O). In related structures like 2-Cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide derivatives, multiple NH protons are observed as singlets at chemical shifts greater than δ 9.8 ppm, including signals at δ 11.36 and 12.64 ppm for sulfamoyl NH protons. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Thiazole Derivatives Data presented is for derivatives and related structures to illustrate typical chemical shift ranges.
| Compound/Derivative Class | Thiazole H-5 (ppm) | Thiazole H-4 (ppm) | NH (ppm) | Other Key Signals (ppm) | Source |
| N-(4-phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide | 7.35-8.05 (multiplet, includes Ar-H) | - | 11.89-12.01 (s, NH), 14.33-14.45 (s, NH) | Aromatic protons | semanticscholar.org |
| 2-Cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide | 7.21 (d) | 6.81 (d) | 9.88 (s, NHCO), 11.61 (s, N-NH), 12.30, 12.64 (s, NHSO₂) | Aromatic protons | researchgate.net |
| 2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol | - | - | - | 7.2-8.6 (m, Ar-H), 13.2 (s, OH) | mdpi.com |
| N-{2-[2-(3-adamantyl-4-fluorophenyl)thiazol-4-yl]ethyl}acetamide | 6.95 (s) | - | 6.49 (br s) | 1.99 (s, CH₃), 2.98 (t, CH₂), 3.64 (q, CH₂N) | nih.gov |
¹³C NMR spectroscopy provides critical information on the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) and the cyano group carbon are diagnostic. The C2 carbon, being attached to three heteroatoms (two nitrogen atoms and a sulfur atom), resonates at a significantly downfield position, typically in the range of δ 160-170 ppm. asianpubs.org The chemical shift of the cyano group (C≡N) is generally found in the range of δ 110-120 ppm. ucl.ac.uk
Substituents on the thiazole ring significantly affect the chemical shifts of the ring carbons. asianpubs.orgolemiss.edu For example, in 3-(2-aminothiazol-4-yl)-2-methylchromone, the thiazole carbons C2, C4, and C5 were assigned to signals at δ 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiazole Cyanamide and Related Derivatives Data compiled from various thiazole derivatives to provide expected ranges.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes | Source |
| C2 (Thiazole) | 160 - 180 | Carbon attached to S and two N atoms (imine/cyanamide). | asianpubs.orgekb.eg |
| C4 (Thiazole) | 140 - 155 | Highly dependent on substitution. | asianpubs.orgekb.eg |
| C5 (Thiazole) | 100 - 115 | Typically the most upfield thiazole ring carbon. | asianpubs.orgekb.eg |
| C≡N (Cyano) | 110 - 120 | Characteristic chemical shift for a nitrile carbon. | ucl.ac.uk |
For complex substituted derivatives of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret unambiguously. In such cases, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their corresponding carbons. HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule and confirming the substitution pattern on the thiazole ring. While specific 2D NMR studies on simple this compound are not prominent, the characterization of complex thiazole-based derivatives frequently employs these methods to confirm their structures. nih.govmdpi.com
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound and its derivatives, the most diagnostic absorption band is that of the cyano group (C≡N). The stretching vibration of the C≡N bond typically appears as a sharp band of medium intensity in the region of 2130–2260 cm⁻¹. researchgate.netkeio.ac.jp
Other important vibrations include the N-H stretch, C=N stretching of the thiazole ring, and C-S stretching. The N-H stretching vibration usually appears as a broad band in the 3100–3500 cm⁻¹ region. The aromatic C=N and C=C stretching vibrations of the thiazole ring are observed in the 1450–1650 cm⁻¹ range, while the C-S stretching vibration is typically found at lower wavenumbers, often between 600–750 cm⁻¹. tsijournals.com
Table 3: Key FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Cyano (C≡N) | Stretching | 2130 - 2258 | researchgate.netkeio.ac.jpnih.gov |
| Amine/Amide (N-H) | Stretching | 3100 - 3450 | semanticscholar.orgresearchgate.net |
| Thiazole Ring (C=N, C=C) | Stretching | 1450 - 1650 | tsijournals.com |
| Carbonyl (C=O) | Stretching | 1660 - 1720 | researchgate.netnih.gov |
| Sulfonamide (SO₂) | Stretching | ~1160 & ~1350 | researchgate.net |
| Thiazole Ring (C-S) | Stretching | 600 - 750 | tsijournals.com |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of the compound and can offer structural clues based on the observed fragmentation patterns. uni-saarland.de For derivatives of this compound, mass spectrometry confirms the elemental composition (via high-resolution mass spectrometry, HRMS) and the success of a chemical synthesis by verifying the molecular weight of the product. researchgate.net
The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) is a key piece of data. For example, N-cyano-N'-(3,4-dimethyl-4-thiazoline-2-ylidene)-S-methylisothiourea, a related derivative, shows a molecular ion peak at m/z = 226. keio.ac.jp The fragmentation of these molecules often involves the cleavage of bonds adjacent to the thiazole ring or the loss of small neutral molecules like HCN. The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is applicable to these compounds. uni-saarland.delibretexts.org
Table 4: Examples of Mass Spectrometry Data for Thiazole Derivatives
| Compound/Derivative Class | Ionization Method | Molecular Ion Peak (m/z) | Source |
| N-cyano-N'-(3,4-dimethyl-4-thiazoline-2-ylidene)-S-methylisothiourea | Not specified | 226 [M⁺] | keio.ac.jp |
| 2,2'-(...bis(thiazole-4,2-diyl))diacetonitrile | MS | 474 [M⁺] | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives | ESI-MS | 338 [M⁺], 358 [M⁺] | researchgate.net |
| N-Methyl-4-phenylthiazol-2-amine | HR-MS | 233.0658 [M+H]⁺ | acs.org |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopies
Electronic absorption (UV-Vis) and fluorescence spectroscopies are powerful tools to probe the electronic transitions within a molecule. For aromatic and heterocyclic systems like thiazole derivatives, these techniques provide information on the π-electron system and the influence of various substituents on the electronic structure.
The UV-Vis absorption spectra of compounds containing the thiazole moiety are characterized by electronic transitions, such as π-π* and n-π*, originating from the aromatic ring and associated chromophores. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. upi.eduvscht.cz For instance, studies on new aromatic imines that incorporate a thiazole-based heterocycle have been analyzed in detail using UV-Vis spectroscopy. nih.gov These analyses demonstrate that the absorption spectra can be modified by altering the chemical structure of the imine and through formulation with other polymers, indicating changes in the macromolecular organization. nih.gov In compositions with the polymer PTB7, these imines exhibited broad absorptions extending up to 800 nm. nih.gov
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, offers complementary information. Many thiazole derivatives are known to be fluorescent, with their emission properties being highly dependent on their structure and environment. researchgate.net This sensitivity makes them useful as fluorescent probes. libretexts.orginstras.com For example, Thiazole Orange (TO), a DNA intercalating dye, shows a dramatic increase in fluorescence emission (nearly 20,000-fold) when it binds to double-stranded DNA, a property that is valuable for detection and quantification assays. chemrxiv.org The fluorescence mechanism can involve processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the efficiency of fluorescence is modulated by interaction with other molecules or ions. libretexts.org A derivative of benzo[d]thiazole, for example, acts as an ICT fluorescence sensor for Hg²⁺ ions, showing a significant blue shift in its emission spectrum upon binding. libretexts.org
Table 1: Examples of UV-Vis Absorption Maxima for Thiazole Derivatives
| Compound/System | λmax (nm) | Notes | Source(s) |
|---|---|---|---|
| Aromatic imines with thiazole heterocycle | up to 800 | Investigated in 1,2-dichlorobenzene, with broad absorptions. | nih.gov |
| (2Z, 5Z)-2-(4-methoxybenzylidene)-5-(4-nitrobenzylidene)-4-thioxothiazolidin-3-yl)acetic acid | 348, 406 | Experimental peaks observed in the ultraviolet region. | scielo.org.za |
Solid-State Structural Investigations via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on unit cell parameters, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.
Determination of Crystal Structure and Unit Cell Parameters
Table 2: Crystal Data and Structure Refinement for a Thiazole Derivative (Data for 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.6439 (4) |
| b (Å) | 10.7458 (5) |
| c (Å) | 13.5659 (7) |
| α (°) | 90 |
| β (°) | 102.129 (2) |
| γ (°) | 90 |
| Volume (ų) | 1088.34 (10) |
| Z (molecules/unit cell) | 4 |
Source: nih.gov
Analysis of Intramolecular Bond Geometries and Conformations
X-ray diffraction allows for the precise measurement of intramolecular bond lengths and angles, which can be compared with theoretical values and data from related structures. researchgate.net In thiazole derivatives, the geometry of the thiazole ring itself is of great interest.
In the structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate, the thiazole ring is essentially planar. nih.gov The conformation of the entire molecule is also noteworthy; the thiazole ring forms a dihedral angle of just 2.9 (2)° with the adjacent pyridine (B92270) ring, indicating a nearly coplanar arrangement. nih.gov In contrast, the derivative (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid exhibits a non-planar conformation, with a large dihedral angle of 88.29 (11)° between the thiazole and benzene (B151609) rings. kmu.edu.tr This demonstrates the significant conformational flexibility introduced by different substituents.
Table 3: Selected Intramolecular Bond Lengths and Angles for a Thiazole Moiety (Data for the thiazole ring in 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S1—C1 | 1.734 (2) |
| S1—C3 | 1.716 (2) |
| N1—C1 | 1.311 (3) |
| N1—C2 | 1.373 (3) |
| C2—C3 | 1.346 (3) |
| C3—S1—C1 | 89.69 (10) |
| C1—N1—C2 | 110.1 (2) |
| N1—C2—C3 | 116.3 (2) |
| C2—C3—S1 | 111.4 (2) |
Source: nih.gov
Examination of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role. wikipedia.orgmdpi.com A hydrogen bond occurs when a hydrogen atom is attracted to a highly electronegative atom, such as oxygen or nitrogen, which must possess a lone pair of electrons. libretexts.org These interactions can occur between molecules (intermolecular) or within a single molecule (intramolecular). libretexts.org
In the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, both types of hydrogen bonds are observed. An intramolecular N—H⋯O hydrogen bond helps to stabilize the molecular conformation, forming a ring motif denoted as S(6). kmu.edu.tr In the crystal, molecules are linked into chains by intermolecular O—H⋯N hydrogen bonds. kmu.edu.tr Similarly, the structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate features an intramolecular N—H⋯N hydrogen bond, also forming an S(6) ring motif. nih.gov The crystal packing is further stabilized by intermolecular O—H⋯N and N—H⋯O hydrogen bonds involving the water molecule of hydration, creating a robust three-dimensional network. nih.gov The study of these non-covalent interactions is crucial for understanding and predicting the physical properties and polymorphism of crystalline materials. rsc.org
Methodologies for the Preparation of this compound
The construction of this compound can be achieved through several synthetic routes, primarily involving the formation of the thiazole ring from acyclic precursors.
The synthesis of the thiazole ring generally relies on the condensation of two key fragments that provide the requisite sulfur, nitrogen, and carbon atoms. For 2-aminothiazole derivatives, a common strategy involves the reaction of a thiourea (B124793) or its derivative with an α-halocarbonyl compound. nih.gov In the context of this compound, this would necessitate a thiourea precursor bearing a cyano group.
Another potential pathway involves the transformation of an existing thiazole compound. For example, 2-aminothiazole can serve as a precursor. A documented reaction shows that the treatment of 2-(1H-Tetrazol-1-yl)thiazole with copper(II) chloride in ethanol (B145695) leads to a ring-opening reaction, forming an N-(thiazol-2-yl)cyanamide intermediate. researchgate.net This suggests that direct cyanation of 2-aminothiazole or derivatization to a group that can be converted to a cyanamide is a viable approach.
A related synthesis for the saturated analog, 2-cyanoimino-1,3-thiazolidine (B1274029) (also known as 4,5-dihydro-1,3-thiazol-2-ylcyanamide), involves the reaction of cysteamine (B1669678) with dimethyl N-cyanodithiocarbonate or dimethyl-N-cyanimidocarbonate. google.com.na These methods highlight the use of cyanamide-containing building blocks in forming the core structure.
Table 1: Key Precursors for this compound Synthesis
| Precursor Class | Specific Example | Role in Synthesis |
| Thiourea Derivatives | N-Cyanothiourea | Provides the N-C-S backbone for the thiazole ring and the cyanamide group. |
| α-Halocarbonyls | Chloroacetaldehyde (B151913) | Reacts with the thiourea derivative to form the thiazole ring via cyclization. bohrium.com |
| Thiazole Derivatives | 2-Aminothiazole | Can be converted to the target compound through derivatization of the amino group. researchgate.net |
| Cysteamine Derivatives | Cysteamine | Used for the synthesis of the related saturated thiazolidine (B150603) ring structure. google.com.na |
The Hantzsch thiazole synthesis is a cornerstone method for creating thiazole derivatives. nih.govsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govsynarchive.com For the synthesis of 2-amino-substituted thiazoles, thiourea is typically used as the thioamide component. bohrium.com
The mechanism proceeds via a nucleophilic attack from the sulfur atom of the thioamide/thiourea onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov To prepare this compound, a thiourea derivative containing the cyano group, such as N-cyanothiourea, would react with an appropriate α-halocarbonyl (e.g., chloroacetaldehyde or a 2-bromoacetophenone) to form the desired product. naturalspublishing.com
Variations of this method, including one-pot, three-component reactions, have been developed to synthesize complex thiazoles, demonstrating the robustness of the Hantzsch approach. tandfonline.comijcce.ac.ir
Derivatization of the Cyanamide Moiety in this compound
The cyanamide functional group (-N-C≡N) is a versatile handle for further chemical transformations. It possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom within the nitrile group, allowing for a wide range of reactions. naturalspublishing.comresearchgate.net
The electrophilic carbon of the nitrile in the cyanamide group is susceptible to attack by various nucleophiles. researchgate.net These reactions are fundamental for converting the cyanamide into other functional groups like guanidines or ureas.
Addition of Amines: Hetarylcyanamides react with amines and binucleophiles. For instance, reactions with ethylenediamine (B42938) can form imidazolidine (B613845) derivatives, while reactions with o-phenylenediamine (B120857) or o-aminothiophenol can lead to the corresponding benzimidazole (B57391) or benzothiazole (B30560) structures. researchgate.net
Addition of Hydrazides: Treatment of hetarylcyanamides with hydrazides, such as benzhydrazide, results in the formation of 1,2,4-triazole (B32235) derivatives through a cyclization process. naturalspublishing.commdpi.com
Addition of Alcohols: In the presence of a catalyst like copper(II), the cyanamide moiety can react with alcohols. For example, N-(thiazol-2-yl)cyanamide has been shown to react with ethanol to form ethyl thiazol-2-ylcarbamimidate. researchgate.net
Table 2: Examples of Nucleophilic Additions to the Cyanamide Moiety
| Nucleophile | Reagent Example | Product Class |
| Amine | Ethylenediamine | Imidazolidine derivative researchgate.net |
| Hydrazide | Benzhydrazide | 1,2,4-Triazole derivative naturalspublishing.com |
| Alcohol | Ethanol (with Cu(II) catalyst) | Carbamimidate ester researchgate.net |
The nitrile group of the cyanamide can act as a 2π component (a dipolarophile) in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. naturalspublishing.comresearchgate.net This strategy is a powerful tool for constructing five-membered heterocyclic rings fused to or substituted on the parent thiazole.
A prominent example is the reaction with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid with an aldehyde. nih.gov The [3+2] cycloaddition between the azomethine ylide and the cyanamide's C≡N bond would lead to the formation of a highly substituted imidazole (B134444) or related five-membered nitrogen heterocycle. While specific examples for this compound are not prevalent in the reviewed literature, the reactivity is well-established for other nitriles and is a feasible pathway for creating complex, fused heterocyclic systems (annulation). nih.govfrontiersin.orgmdpi.com
The nitrogen atom of the cyanamide group attached to the thiazole ring is nucleophilic and can react with various electrophiles. naturalspublishing.com
Alkylation: Reaction with alkylating agents, such as alkyl halides, occurs at the cyanamide nitrogen. The alkylation of pyrimidin-2-ylcyanamide (B1282154) with phenacyl bromide, for example, yields the corresponding N-alkylated derivative, which can undergo subsequent intramolecular cyclization to form oxazole (B20620) rings. researchgate.net
Acylation: Similarly, acylation can be achieved using acylating agents like acid chlorides or anhydrides. This results in the formation of N-acylcyanamide derivatives, which are valuable intermediates in organic synthesis. cem.com
These electrophilic reactions provide a straightforward method for introducing a variety of substituents onto the cyanamide nitrogen, further diversifying the chemical space accessible from this compound.
Functionalization of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is a privileged scaffold in organic synthesis and medicinal chemistry. lifechemicals.com Its functionalization allows for the generation of a diverse array of derivatives with tailored properties.
Substitution Reactions
The functionalization of the thiazole ring can be achieved through various substitution reactions. While the cyanamide group at the 2-position influences the ring's reactivity, general strategies for thiazole modification are applicable. Methods for introducing substituents onto the thiazole ring include direct electrophilic substitution, metal-catalyzed cross-coupling reactions, and nucleophilic substitution. numberanalytics.com
One potent method involves the "halogen dance" reaction, where lithiation of a bromothiazole with reagents like lithium diisopropylamide (LDA), followed by quenching with an electrophile, allows for the synthesis of polyfunctionalized 1,3-thiazoles. researchgate.net Metal-catalyzed cross-coupling reactions are also powerful tools for functionalizing thiazoles. numberanalytics.com These include:
Suzuki-Miyaura coupling: Couples thiazole boronic acids or esters with aryl or alkyl halides using a palladium catalyst. numberanalytics.com
Stille coupling: Involves the reaction of thiazole stannanes with aryl or alkyl halides, also catalyzed by palladium. numberanalytics.com
Negishi coupling: Uses thiazole organozinc reagents with aryl or alkyl halides in the presence of a palladium or nickel catalyst. numberanalytics.com
Furthermore, direct C-2 aroylation of thiazoles can be accomplished using acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), to yield 2-ketoazoles. organic-chemistry.org
Table 1: General Substitution Reactions for Thiazole Ring Functionalization
| Reaction Type | Reagents | Catalyst | Product Type |
|---|---|---|---|
| Lithiation/Electrophilic Quench | LDA, Electrophile | - | Polyfunctionalized thiazole researchgate.net |
| Suzuki-Miyaura Coupling | Thiazole boronic acid, Aryl/Alkyl halide | Palladium | Aryl/Alkyl-substituted thiazole numberanalytics.com |
| Stille Coupling | Thiazole stannane, Aryl/Alkyl halide | Palladium | Aryl/Alkyl-substituted thiazole numberanalytics.com |
| Negishi Coupling | Thiazole organozinc, Aryl/Alkyl halide | Palladium/Nickel | Aryl/Alkyl-substituted thiazole numberanalytics.com |
Ring Transformations and Rearrangements
This compound can be formed via the ring transformation of other heterocyclic systems. A notable example is the reaction of 2-(1H-Tetrazol-1-yl)thiazole (tth) with copper(II) chloride in ethanol. This process involves the opening of the tetrazole ring, which proceeds through an N-(thiazol-2-yl)cyanamide intermediate. researchgate.net This transformation highlights a synthetic route where a stable tetrazole precursor rearranges to yield the more reactive cyanamide derivative, which can then be trapped or utilized in further reactions. researchgate.netresearchgate.net
Role of this compound as a Synthetic Building Block
The dual nucleophilic and electrophilic nature of the cyanamide functional group makes this compound a versatile precursor for a variety of heterocyclic structures. naturalspublishing.com The electrophilic carbon of the nitrile and the nucleophilic nitrogen atom allow for reactions with a wide range of reagents, particularly binucleophiles, to construct new rings. naturalspublishing.com
Precursors for Nitrogen-Containing Heterocycles (e.g., triazoles, pyrimidines, benzazoles)
The reactivity of the cyanamide moiety is central to its use in synthesizing other nitrogen-containing heterocycles. Analogous hetarylcyanamides, such as N-(pyrimidin-2-yl)cyanamides, have been extensively studied, and their reactions provide a blueprint for the expected reactivity of this compound. naturalspublishing.comresearchgate.net
Triazoles: The reaction of hetarylcyanamides with hydrazides serves as a direct route to 1,2,4-triazole derivatives. researchgate.netresearchgate.net For instance, reacting N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with various hydrazides in dimethylformamide (DMF) at elevated temperatures yields the corresponding 1,2,4-triazoles. researchgate.netresearchgate.net This cycloaddition reaction showcases the utility of the cyanamide group in forming five-membered heterocyclic rings. naturalspublishing.com
Pyrimidines: this compound can act as a precursor for fused pyrimidine (B1678525) systems. The reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with ethyl 5-amino-1,3-thiazole-4-carboxylate was investigated for the synthesis of thiazolo[5,4-d]pyrimidines. researchgate.netresearchgate.net Similarly, reacting a pyrimidinyl cyanamide with diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate in the presence of an acid catalyst leads to the formation of thienopyrimidine derivatives. naturalspublishing.com A one-pot, three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) is also an efficient method for creating thiazole-pyrimidines. mdpi.com
Benzazoles: The synthesis of benzazoles, such as benzimidazoles and benzothiazoles, can be achieved by reacting hetarylcyanamides with appropriate ortho-disubstituted benzene nucleophiles. researchgate.net The reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with o-phenylenediamine or o-aminothiophenol provides the corresponding benzazole derivatives, demonstrating a straightforward method for fusing a five-membered heterocyclic ring to a benzene core. researchgate.netresearchgate.net
Table 2: Synthesis of Heterocycles from Hetarylcyanamide Precursors
| Target Heterocycle | Binucleophile/Reagent | Conditions | Reference |
|---|---|---|---|
| 1,2,4-Triazoles | Hydrazides | DMF, 90 °C | researchgate.netresearchgate.net |
| Thienopyrimidines | Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | iso-Propanol, cat. HCl | naturalspublishing.com |
Synthesis of Fused Ring Systems and Polyheterocyclic Compounds
The synthetic utility of this compound extends to the construction of complex fused and polyheterocyclic systems. The reactions that produce benzazoles and fused pyrimidines are prime examples of this application. researchgate.netresearchgate.net
The formation of thieno[2,3-d]pyrimidinone and thieno[3,2-d]pyrimidine (B1254671) from the reaction of a pyrimidinyl cyanamide with aminothiophene esters illustrates the assembly of fused ring systems. researchgate.netresearchgate.net The plausible mechanism involves the initial formation of a guanidine (B92328) adduct, which then undergoes intramolecular cyclization. naturalspublishing.com In a similar vein, the reaction of 1,3-Benzothiazol-2-ylacetonitrile, a structurally related compound, with specific aryl azides can lead to an anionic domino reaction, yielding complex polyheterocyclic structures like lifechemicals.comnumberanalytics.comCurrent time information in Bangalore, IN.triazolo[1,5-a]quinazoline derivatives. researchgate.net These syntheses underscore the capacity of cyanamide-containing building blocks to generate significant molecular complexity in a single transformation. mdpi.commdpi.com
Catalytic Approaches in this compound Chemistry
Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound and its derivatives.
Simple acid catalysis is often employed in cyclization reactions. For example, a catalytic amount of concentrated hydrochloric acid is used to promote the reaction between hetarylcyanamides and binucleophiles in isopropanol (B130326) to form fused pyrimidine systems. researchgate.netresearchgate.net
Transition metals are also utilized. As mentioned, copper(II) chloride mediates the ring-opening of a tetrazole to form the N-(thiazol-2-yl)cyanamide intermediate. researchgate.net For the functionalization of the thiazole ring itself, palladium and nickel catalysts are indispensable for various cross-coupling reactions. numberanalytics.com In related heterocyclic synthesis, molecular iodine has been used as an inexpensive and efficient catalyst for the intramolecular cyclization to form N-S bonds in the synthesis of 5-imino-1,2,4-thiadiazoles at ambient temperature. mdpi.com The development of new catalytic methods, including those that are more environmentally benign, continues to be an active area of research to improve the synthesis of triazoles and other heterocycles. pitt.edubohrium.com
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical investigations are central to building a comprehensive profile of a molecule's behavior at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost. ictp.itscispace.com DFT methods are used to determine the ground-state electronic properties of molecules by calculating the electron density, rather than the complex many-electron wavefunction. scispace.com Functionals such as the popular B3LYP hybrid functional are frequently employed to investigate the properties of heterocyclic compounds. irb.hrresearchgate.net These calculations provide a foundation for understanding the molecule's stability, geometry, and reactivity. aps.org
The essential first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, seeks to find the coordinates that correspond to a minimum on the potential energy surface. ekb.eg For molecules with rotatable bonds, a conformational analysis is necessary to identify the various low-energy structures, or conformers. ekb.eg
In the case of this compound, DFT calculations would be employed to find its most stable conformation. This involves systematically rotating the cyanamide group relative to the thiazole ring to map the potential energy surface and identify the global energy minimum. The resulting optimized geometry is crucial, as all other calculated electronic and spectroscopic properties are dependent on this structure. Similar DFT-based approaches have been successfully used to find the most favorable conformers of other heterocyclic systems, such as bi-1,2,3-triazole. ekb.eg
| Step | Description | Computational Method | Objective |
|---|---|---|---|
| Initial Structure | Generation of a plausible 3D structure for this compound. | Molecular modeling software. | Provide a starting point for calculations. |
| Conformational Search | Systematic rotation of the C-N single bond connecting the cyanamide group to the thiazole ring. | Potential Energy Surface (PES) Scan using DFT. ekb.eg | Identify all possible stable conformers (energy minima). |
| Geometry Optimization | Full optimization of the geometry of each identified conformer without constraints. | DFT (e.g., B3LYP functional with a suitable basis set). ekb.egresearchgate.net | Find the precise minimum-energy structure for each conformer. |
| Frequency Calculation | Calculation of vibrational frequencies for the optimized structures. | DFT. sioc-journal.cn | Confirm that the optimized structure is a true minimum (no imaginary frequencies) and obtain the zero-point vibrational energy (ZPVE). sioc-journal.cnnih.gov |
Frontier Molecular Orbital (FMO) theory is a powerful framework for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity. researchgate.net FMO analysis has been effectively used to explain reactivity and charge transfer in a variety of thiazole derivatives. researchgate.net For this compound, this analysis would pinpoint the distribution of these key orbitals, revealing which parts of the molecule are most likely to participate in chemical reactions.
| Compound/System | Method | E_HOMO (a.u.) | E_LUMO (a.u.) | Energy Gap (a.u.) | Key Finding |
|---|---|---|---|---|---|
| Hydrazinylthiazole Derivatives | DFT/B3LYP/6-31G(d,p) | Not specified | Not specified | Reduced band gap compared to parent compounds. researchgate.net | Indicates higher reactivity. researchgate.net |
| Bifluorenylidene Chromophores | DFT/M06/6-311G(d,p) | Not specified | Not specified | Lowered HOMO-LUMO gap. researchgate.net | Enhances electronic charge distribution. researchgate.net |
The distribution of electrons within a molecule is inherently uneven and plays a decisive role in its physical and chemical properties. DFT calculations can provide a quantitative picture of this distribution. One common method is Mulliken population analysis, which assigns a partial charge to each atom in the molecule, offering insight into its electrostatic nature. bhu.ac.in
A more intuitive visualization is the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface, creating a color-coded guide to its charge distribution. researchgate.net These maps are invaluable for predicting the reactive sites of a molecule. researchgate.net
Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites that are attractive to electrophiles (electrophilic attack).
Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles (nucleophilic attack).
Neutral Regions (Green): These areas have a relatively neutral potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the thiazole ring and the cyano group, as well as the sulfur atom, identifying them as likely centers for electrophilic interaction. researchgate.net
Many heterocyclic compounds can exist as a mixture of two or more structural isomers that are in rapid equilibrium, known as tautomers. nih.gov DFT calculations are an excellent tool for studying tautomerism by determining the relative stabilities of the different forms. By optimizing the geometry and calculating the total electronic energy of each potential tautomer, researchers can predict which form is the most stable and therefore the most prevalent. nih.gov
For this compound, several tautomeric forms could be considered, including the transfer of a proton from the amine to the thiazole ring nitrogen or to the cyano group nitrogen. Computational analysis, similar to studies performed on oximes of 2-acyl cyclic 1,3-diones, would clarify the preferred isomeric and tautomeric forms of the molecule. nih.gov
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. sioc-journal.cnresearchgate.net However, calculated harmonic frequencies are known to systematically overestimate experimental values. To correct for this, the computed frequencies are often multiplied by an empirical scaling factor, which depends on the specific DFT functional and basis set used. nih.gov This allows for a more accurate comparison with experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Comparing the predicted chemical shifts with an experimental NMR spectrum is a powerful way to confirm the structure of a synthesized compound. cam.ac.uk The accuracy of these predictions has improved significantly, and various computational protocols have been developed to yield reliable results. cam.ac.ukmestrelab.com
| Spectroscopy Type | Computational Method | Information Obtained | Notes |
|---|---|---|---|
| Vibrational (IR/Raman) | DFT Frequency Calculation. researchgate.netarxiv.org | Vibrational modes and their frequencies (cm⁻¹). | Calculated frequencies are often scaled to match experimental data. nih.gov |
| NMR | DFT + GIAO. researchgate.netmdpi.com | ¹H and ¹³C chemical shifts (ppm). | Essential for structural verification and assignment of experimental signals. cam.ac.uk |
Therefore, it is not possible to generate an article with the requested detailed, informative, and scientifically accurate content for each specified section and subsection. The absence of dedicated research in these highly specific areas for this compound prevents the creation of a professional and authoritative article as outlined.
Further research on this specific molecule may be necessary for such an analysis to be conducted.
Potential Applications in Advanced Chemical Science and Technology
1,3-Thiazol-2-ylcyanamide as a Versatile Chemical Intermediate
The reactivity of the cyanamide (B42294) group, combined with the inherent chemical properties of the thiazole (B1198619) ring, makes this compound a highly valuable intermediate in organic synthesis.
Role in Multistep Organic Synthesis
This compound serves as a crucial synthon in multistep reaction sequences designed to construct complex molecular frameworks. The thiazole moiety itself is a key structural feature in numerous biologically active compounds, and the cyanamide functional group provides a reactive handle for further molecular elaboration. nih.gov Synthetic chemists can leverage the cyanamide group for the introduction of guanidine (B92328) functionalities, which are prevalent in many pharmaceuticals. The general strategy involves the reaction of the cyanamide with amines to afford substituted guanidines. This approach allows for the modular construction of diverse compound libraries for drug discovery and development.
The thiazole ring can be synthesized through various established methods, such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. semanticscholar.org Once the 2-aminothiazole (B372263) precursor is obtained, it can be converted to this compound, which then acts as a key intermediate for further diversification. nih.gov
Precursors for Specialized Chemical Reagents
Beyond its role in the synthesis of bioactive molecules, this compound can act as a precursor for the generation of specialized chemical reagents. The cyanamide group is a known precursor to carbodiimides, which are widely used as coupling agents in peptide synthesis and other condensation reactions. While specific examples utilizing this compound for this purpose are not extensively documented, the underlying chemical principles suggest its potential in this area.
Furthermore, the reaction of the cyanamide with various nucleophiles can lead to a diverse range of heterocyclic systems. This versatility allows for the creation of novel scaffolds for applications in areas such as catalysis and materials science.
Materials Science Applications
The electronic and chemical properties of the thiazole ring suggest potential applications for this compound in the field of materials science.
Organic Electronic Materials (e.g., photoconductors, light-emitting diodes)
Thiazole-based organic semiconductors have garnered significant interest for their use in organic electronics. researchgate.net The electron-accepting nature of the thiazole ring, owing to the imine (C=N) nitrogen, makes it a suitable component for n-type organic semiconductors. These materials are essential for the fabrication of organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
While direct studies on this compound in organic electronic devices are not prominent, its structural motifs are relevant. The incorporation of thiazole units into polymer backbones or small molecules can enhance their electronic properties. The cyanamide group could potentially be used to tune the electronic characteristics of the material or to facilitate cross-linking in polymer-based devices. Further research into the synthesis and characterization of polymers and small molecules derived from this compound is warranted to explore their potential in this technologically significant area.
Corrosion Inhibition in Material Protection Systems (focus on chemical mechanism of film formation/interaction)
Thiazole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys. semanticscholar.org The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiazole ring. scispace.com
This compound, with its thiazole core and additional nitrogen atoms in the cyanamide group, possesses the key structural features required for efficient corrosion inhibition. The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption. The π-electrons of the thiazole ring can also contribute to the adsorption process through π-d interactions.
The chemical mechanism of film formation involves the creation of a barrier layer that hinders both the anodic and cathodic reactions of the corrosion process. The inhibitor molecules displace water molecules and corrosive ions from the metal surface, thereby reducing the rate of corrosion. The effectiveness of the inhibition is dependent on factors such as the concentration of the inhibitor, the nature of the metal, and the corrosive medium.
Agricultural Chemical Precursors and Intermediates (emphasis on chemical synthesis, not direct bioactivity of the compound)
The thiazole ring is a common scaffold in a variety of agrochemicals, including fungicides and insecticides. This compound represents a valuable intermediate for the synthesis of novel and effective crop protection agents.
A key industrial intermediate in the synthesis of neonicotinoid insecticides, such as thiamethoxam (B1682794) and clothianidin, is 2-chloro-5-chloromethylthiazole. google.comengebiotech.compatsnap.com This highlights the importance of the substituted thiazole core in modern pesticides.
The synthesis of clothianidin, for example, involves the reaction of a substituted thiazolylmethylamine with a nitroguanidine (B56551) derivative. globethesis.com this compound, with its reactive cyanamide group, can serve as a precursor for the synthesis of various guanidine-containing thiazole derivatives. This opens up possibilities for the creation of new neonicotinoid analogues with potentially improved properties, such as enhanced efficacy, a broader spectrum of activity, or a more favorable environmental profile. The versatility of the cyanamide group allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships in the development of new agricultural chemicals.
The Coordination Chemistry of this compound: An Uncharted Territory in Advanced Chemical Science
While the broader family of thiazole-containing molecules has been extensively investigated for their versatile roles as ligands in coordination chemistry, the unique cyanamide functional group at the 2-position of the 1,3-thiazole ring appears to be a largely unexplored feature in the design and synthesis of metal complexes.
The thiazole ring itself is a well-established coordinating moiety, capable of binding to metal ions through its nitrogen and, in some cases, sulfur atoms. This has led to a rich variety of metal-thiazole complexes with diverse applications in catalysis, materials science, and medicinal chemistry. Research in this area has often focused on thiazole derivatives bearing substituents such as amino, carboxyl, or pyridyl groups, which can act as additional donor sites, leading to the formation of stable chelate rings with metal centers.
However, the specific electronic and steric properties imparted by the 2-cyanamide group (-N(H)C≡N or its tautomeric forms) on the 1,3-thiazole scaffold remain uncharacterized in the context of its interaction with metal ions. Key questions regarding its potential coordination modes—whether it binds through the thiazole nitrogen, the cyanamide nitrogen atoms, or a combination thereof—are unanswered. Furthermore, there is no available data on the synthesis, crystal structure, or the electronic and magnetic properties of any coordination compounds formed with this compound.
This lack of information presents a notable opportunity for future research. The investigation into the coordination chemistry of this compound could unveil novel structural motifs and electronic properties. The cyanamide group, with its linear geometry and potential for both σ-donation and π-backbonding, could lead to the formation of unique coordination polymers or discrete molecular complexes with interesting magnetic or optical characteristics.
Emerging Research Directions and Future Perspectives for 1,3 Thiazol 2 Ylcyanamide Chemistry
Exploration of Unconventional Reactivity Pathways and Novel Transformations
The unique chemical structure of 1,3-thiazol-2-ylcyanamide, featuring a nucleophilic nitrogen atom and an electrophilic nitrile group, makes it a versatile building block for synthesizing a variety of heterocyclic compounds. rsc.orgnaturalspublishing.com Current research is focused on exploring new and unconventional ways this compound can react to create novel molecules.
Hetarylcyanamides, a class of compounds including this compound, can undergo reactions at both the amino group and the nitrile group. naturalspublishing.com This dual reactivity allows for the construction of various heterocyclic systems like benzazoles, triazoles, tetrazoles, oxadiazoles, and pyrimidines. naturalspublishing.com
Some of the novel transformations being investigated include:
Cycloaddition reactions: The cyanamide (B42294) group can participate in transition-metal-catalyzed cycloaddition reactions to form various heterocycles. rsc.org
Reactions with α-oxodithioesters and α-bromoketones/esters: A one-pot protocol has been developed for the synthesis of 2,5-bis(acyl)-4-aminothiazoles from α-oxodithioesters, cyanamide, and α-bromoketones. tandfonline.com
Reactions with mercapto-containing compounds: Hetarylcyanamides can react with compounds like 2-sulfanylbenzoic acid, 2-aminobenzenethiol, and 2-aminoethanethiol to yield derivatives of 2-amino-4H-1,3-benzothiazin-4-one, 1,3-benzothiazol-2-amine, and 4,5-dihydro-1,3-thiazol-2-amine, respectively. researchgate.net The reaction is believed to start with the addition of the SH group to the electrophilic carbon of the cyanamide. researchgate.net
Reaction with cyanogen (B1215507) gas: A novel approach to synthesizing 2-cyanothiazole (B74202) derivatives involves the reaction of 1,4-dithiane-2,5-diol (B140307) with cyanogen gas. nih.gov
These explorations into the reactivity of this compound are expanding the toolkit of synthetic chemists and paving the way for the creation of new molecules with potentially valuable properties.
Advanced Materials Development Based on this compound Scaffolds
The thiazole (B1198619) ring is a key component in the development of advanced materials due to its unique electronic and structural properties. mdpi.commdpi.com The incorporation of the this compound scaffold into polymers and other materials is an emerging area of research with potential applications in electronics and materials science.
Thiazole-containing polymers have shown promise in a variety of applications:
Organic Solar Cells: Donor-acceptor polymers that combine a benzodithiophene (BDT) donor with a thiazole-fused benzothiadiazole (TzBT) acceptor have been designed for use in organic solar cells. researchgate.net These polymers exhibit low-lying lowest unoccupied molecular orbital (LUMO) energy levels, which can lead to high open-circuit voltages in solar cell devices. researchgate.net
Luminescent Materials: Thiazole-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with luminescent properties. mdpi.com These materials have potential applications in organic light-emitting diodes (OLEDs) and as sensors. mdpi.com For example, some thiazole-based polymers can detect the presence of metal cations like Hg(II) through luminescence quenching. mdpi.com
Semiconducting Polymers: The incorporation of thieno[2,3-b]thiophene, a fused thiazole-like structure, into polythiophene backbones can result in air-stable, solution-processable semiconducting polymers with high charge carrier mobilities. acs.org
Thermostable Polymers: Polyurea polymers containing thiazole rings in their backbone have been synthesized and shown to possess good thermal stability. mdpi.combohrium.com
The development of these advanced materials relies on the ability to fine-tune their electronic and physical properties by modifying the chemical structure of the thiazole-containing building blocks. The versatility of the this compound scaffold makes it an attractive candidate for creating new functional materials with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important tools in chemical research, offering the potential to accelerate the discovery and development of new molecules and reactions. nih.govnih.gov In the context of this compound and its derivatives, AI and ML can be applied in several ways:
Predicting Biological Activity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the biological activity of thiazole derivatives. nih.govresearchgate.net These models use the chemical structure of a compound to predict its properties, which can help researchers to prioritize which compounds to synthesize and test. nih.gov For example, a QSAR model has been developed to predict the anticancer activity of thiazole derivatives. nih.gov
Optimizing Reaction Conditions: AI and ML algorithms can be used to predict the optimal conditions for a chemical reaction, such as temperature, solvent, and catalyst. nih.govrsc.org This can save significant time and resources in the lab by reducing the number of experiments that need to be performed. rsc.org For instance, machine learning models have been used to predict the synthesis of 2-arylbenzothiazoles in photoredox reactions, highlighting the importance of the base's physicochemical characteristics. nih.gov
Discovering New Reactions: Machine learning can be used to explore chemical reaction space and identify new, previously unknown reactions. nih.gov By training a model on a large dataset of known reactions, it can learn to predict the reactivity of different combinations of reagents, leading to the discovery of novel transformations. nih.gov
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation in this area.
Interdisciplinary Research with Other Fields of Pure and Applied Chemistry
Research on this compound is not confined to a single sub-discipline of chemistry but rather benefits from an interdisciplinary approach that draws on expertise from various fields. The versatile nature of the thiazole scaffold makes it a molecule of interest in medicinal chemistry, materials science, and beyond. researchgate.netnih.gov
Medicinal Chemistry: The thiazole ring is a well-known pharmacophore, a structural feature responsible for a drug's biological activity, and is found in over 18 FDA-approved drugs. bohrium.comresearchgate.net Thiazole derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.netrjptonline.org The this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents. mdpi.com For example, novel 1,3-thiazole derivatives have been designed and synthesized as potential anti-breast cancer agents. mdpi.com
Materials Science: As discussed in section 6.3, the electronic properties of the thiazole ring make it a useful component in the development of advanced materials such as polymers for organic solar cells and luminescent materials. mdpi.comresearchgate.net The synthesis and characterization of these materials require expertise in polymer chemistry and materials science.
Computational Chemistry: Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are crucial for understanding the structure-activity relationships of thiazole derivatives. academie-sciences.frirb.hrresearchgate.net These studies can provide insights into how these molecules interact with biological targets and can guide the design of new compounds with improved properties. academie-sciences.frresearchgate.net
The continued collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be essential for fully realizing the potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
